molecular formula C53H102O6 B1208165 1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol CAS No. 2177-97-1

1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol

Cat. No.: B1208165
CAS No.: 2177-97-1
M. Wt: 835.4 g/mol
InChI Key: QRJMBNGGFSPTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (palmitic acid and stearic acid). The reaction typically requires a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound often involves the use of high-pressure and high-temperature conditions to accelerate the reaction rate. The process may also include purification steps such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol involves its interaction with cellular membranes and enzymes. It can be incorporated into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by lipases to release free fatty acids, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

    1,2-Dipalmitoyl-3-stearoyl-rac-glycerol: Similar in structure but with different positional isomers.

    1,3-Dipalmitoyl-2-oleoyl-glycerol: Contains oleic acid instead of stearic acid at the sn-2 position.

    1,2-Dipalmitoyl-rac-glycerol: Lacks the stearic acid component.

Uniqueness: 1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol is unique due to its specific combination of palmitic and stearic acids, which confer distinct physical and chemical properties. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in various applications .

Properties

IUPAC Name

1,3-di(hexadecanoyloxy)propan-2-yl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJMBNGGFSPTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H102O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(16:0/18:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0043913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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